molecular formula C26H25N3O2 B14997985 N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)amino)isoquinoline-4-carboxamide

N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)amino)isoquinoline-4-carboxamide

Cat. No.: B14997985
M. Wt: 411.5 g/mol
InChI Key: SSZPGZMLDHFOBS-UHFFFAOYSA-N
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Description

1-[(4-METHOXYPHENYL)AMINO]-N-[4-(PROPAN-2-YL)PHENYL]ISOQUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an isoquinoline core, which is a significant structure in medicinal chemistry due to its presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHOXYPHENYL)AMINO]-N-[4-(PROPAN-2-YL)PHENYL]ISOQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHOXYPHENYL)AMINO]-N-[4-(PROPAN-2-YL)PHENYL]ISOQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 1-[(4-METHOXYPHENYL)AMINO]-N-[4-(PROPAN-2-YL)PHENYL]ISOQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-METHOXYPHENYL)AMINO]-N-[4-(PROPAN-2-YL)PHENYL]ISOQUINOLINE-4-CARBOXAMIDE is unique due to its isoquinoline core, which is less common in similar compounds. This structural feature may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

1-(4-methoxyanilino)-N-(4-propan-2-ylphenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C26H25N3O2/c1-17(2)18-8-10-20(11-9-18)29-26(30)24-16-27-25(23-7-5-4-6-22(23)24)28-19-12-14-21(31-3)15-13-19/h4-17H,1-3H3,(H,27,28)(H,29,30)

InChI Key

SSZPGZMLDHFOBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC

Origin of Product

United States

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